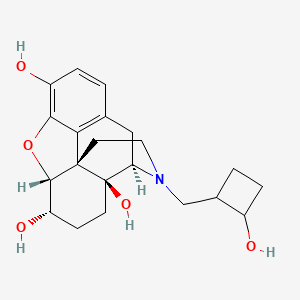

3'-Hydroxynalbuphine

Beschreibung

3'-Hydroxynalbuphine is a controlled substance subject to strict regulatory oversight. It is classified as a "made-to-order" compound with a short shelf life, requiring specialized handling and documentation (e.g., permits, BSL certification) .

Eigenschaften

Molekularformel |

C21H27NO5 |

|---|---|

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

(4R,4aS,7S,7aR,12bS)-3-[(2-hydroxycyclobutyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |

InChI |

InChI=1S/C21H27NO5/c23-13-3-2-12(13)10-22-8-7-20-17-11-1-4-14(24)18(17)27-19(20)15(25)5-6-21(20,26)16(22)9-11/h1,4,12-13,15-16,19,23-26H,2-3,5-10H2/t12?,13?,15-,16+,19-,20-,21+/m0/s1 |

InChI-Schlüssel |

HCMKAZUAZQIDLE-UEZWLSALSA-N |

Isomerische SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CCC6O)[C@H]([C@H]1O)OC5=C(C=C4)O)O |

Kanonische SMILES |

C1CC(C1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The preparation of 3’-Hydroxynalbuphine involves the incubation of nalbuphine with human liver microsomes. This process leads to the hydroxylation of nalbuphine, resulting in the formation of 3’-Hydroxynalbuphine and other metabolites . The reaction conditions typically involve the use of ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the qualitative and quantitative analysis of the metabolites .

Analyse Chemischer Reaktionen

3’-Hydroxynalbuphine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3’-Hydroxynalbuphine has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of opioid metabolism and the development of analytical methods for detecting opioid metabolites.

Biology: Studied for its role in the metabolic pathways of nalbuphine and its effects on various biological systems.

Medicine: Investigated for its potential therapeutic effects and its role in pain management, particularly in cases where traditional opioids may pose a risk of addiction or respiratory depression.

Industry: Utilized in the development of new analgesic formulations and the improvement of existing pain management therapies

Wirkmechanismus

The mechanism of action of 3’-Hydroxynalbuphine involves its interaction with opioid receptors in the central nervous system. As a metabolite of nalbuphine, it likely retains some of the parent compound’s pharmacological properties, acting as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors. This interaction leads to the inhibition of ascending pain pathways, altering the perception of and response to pain .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Limitations

- Structural analogs: No data on nalbuphine, naloxone, or other opioid derivatives for comparison.

- Pharmacokinetic/pharmacodynamic data : Absence of receptor affinity (e.g., µ-opioid, κ-opioid), potency, or metabolic profiles.

- Clinical or preclinical findings: No efficacy, toxicity, or safety data relative to similar compounds.

Logistical and Regulatory Comparisons

Based on , 3'-Hydroxynalbuphine differs from standard research compounds in logistical aspects:

Recommendations for Further Research

To perform a robust comparison, additional sources should address:

Structural analogs : Compare hydroxylation patterns, stereochemistry, and functional groups.

Receptor binding assays : Quantify affinity for opioid receptors (e.g., κ vs. µ selectivity).

Metabolic studies : Evaluate hepatic metabolism (e.g., CYP450 interactions) and metabolite activity.

nalbuphine or buprenorphine.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.